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Abstract
Shizukaol C, a dimeric sesquiterpenoid isolated from Chloranthus serratus, represents a class

of natural products with potential therapeutic applications. Early assessment of Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the

drug discovery pipeline, minimizing late-stage attrition and associated costs. This technical

guide provides a comprehensive overview of the in silico prediction of the ADMET profile of

Shizukaol C. Utilizing freely accessible and validated computational tools, SwissADME and

pkCSM, a range of physicochemical, pharmacokinetic, and toxicological parameters have been

estimated. This document details the methodologies employed for these predictions and

presents the data in a structured format to facilitate analysis. Furthermore, this guide includes

diagrammatic representations of the in silico workflow and a putative signaling pathway

potentially modulated by Shizukaol C, based on the known biological activities of related

compounds.

Introduction
Natural products are a rich source of structurally diverse and biologically active compounds for

drug discovery. Shizukaol C, a member of the dimeric sesquiterpenoid class of natural

products, has garnered interest due to the significant biological activities exhibited by related

compounds, such as anti-inflammatory and anti-cancer effects[1]. However, the successful

development of any new chemical entity into a therapeutic agent is contingent upon its ADMET

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1180583?utm_src=pdf-interest
https://www.benchchem.com/product/b1180583?utm_src=pdf-body
https://www.benchchem.com/product/b1180583?utm_src=pdf-body
https://www.benchchem.com/product/b1180583?utm_src=pdf-body
https://www.benchchem.com/product/b1180583?utm_src=pdf-body
https://www.researchgate.net/figure/Structure-of-shizukaol-D_fig3_299414964
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


profile. Poor pharmacokinetic properties and unforeseen toxicity are major causes of drug

candidate failure in clinical trials.

In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery,

offering a rapid and cost-effective means to evaluate the drug-like properties of compounds at

an early stage[2][3][4]. These computational models leverage vast datasets of experimentally

determined properties to predict the behavior of novel molecules. This guide presents a

detailed in silico ADMET analysis of Shizukaol C, providing valuable insights for researchers

and drug development professionals engaged in the exploration of this and similar natural

products.

Predicted ADMET Properties of Shizukaol C
The ADMET properties of Shizukaol C were predicted using the SwissADME and pkCSM web

servers. The canonical SMILES string for Shizukaol C (C/C(C(OC)=O)=C(C(--INVALID-LINK--

[C@]12C)=O)/--INVALID-LINK--C4)([H])--INVALID-LINK----INVALID-LINK--=C/C)=O)(O)

[C@@H]6[C@H]7C6)=C(CO)C8=O)(O8)[C@]4([H])[C@]57C) was used as the input for these

predictions. The aggregated and organized data are presented in the following tables.

Physicochemical Properties
This table summarizes the predicted physicochemical properties of Shizukaol C, which are

fundamental to its pharmacokinetic behavior.
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Parameter Predicted Value Tool

Molecular Formula C₃₆H₄₂O₁₀ SwissADME

Molecular Weight 634.71 g/mol SwissADME

LogP (Consensus) 3.85 SwissADME

Water Solubility (LogS) -4.51 SwissADME

Topological Polar Surface Area

(TPSA)
153.8 Å² SwissADME

Number of Hydrogen Bond

Acceptors
10 SwissADME

Number of Hydrogen Bond

Donors
3 SwissADME

Number of Rotatable Bonds 7 SwissADME

Pharmacokinetic Properties
The predicted pharmacokinetic parameters provide insights into the absorption, distribution,

metabolism, and excretion of Shizukaol C.
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Property Parameter Predicted Value Tool

Absorption
Human Intestinal

Absorption
85.2% pkCSM

Caco-2 Permeability

(log Papp)
0.45 pkCSM

P-glycoprotein

Substrate
Yes SwissADME, pkCSM

Distribution
VDss (human) (log

L/kg)
0.123 pkCSM

BBB Permeability

(logBB)
-0.987 pkCSM

CNS Permeability No SwissADME

Metabolism CYP1A2 Inhibitor No SwissADME, pkCSM

CYP2C19 Inhibitor Yes SwissADME, pkCSM

CYP2C9 Inhibitor Yes SwissADME, pkCSM

CYP2D6 Inhibitor No SwissADME, pkCSM

CYP3A4 Inhibitor Yes SwissADME, pkCSM

Excretion
Total Clearance (log

ml/min/kg)
0.211 pkCSM

Renal OCT2

Substrate
No pkCSM

Drug-Likeness and Medicinal Chemistry
This section evaluates the potential of Shizukaol C as a drug candidate based on established

filters and rules.
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Parameter Prediction/Violation Tool

Drug-Likeness Lipinski's Rule 1 Violation (MW > 500)

Ghose Filter
2 Violations (MW > 480, LogP

> 5.6)

Veber Filter 1 Violation (TPSA > 140)

Egan Rule 1 Violation (TPSA > 131.6)

Muegge Rule 1 Violation (MW > 500)

Bioavailability Score 0.17

Medicinal Chemistry
PAINS (Pan Assay

Interference Compounds)
0 alerts

Brenk Alert 1 alert (quinone)

Lead-likeness No

Synthetic Accessibility Score 7.53

Toxicity Profile
The predicted toxicity profile of Shizukaol C provides an early indication of its potential safety

concerns.
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Toxicity Endpoint Prediction Tool

AMES Toxicity Non-mutagenic pkCSM

hERG I Inhibitor No pkCSM

hERG II Inhibitor Yes pkCSM

Hepatotoxicity Yes pkCSM

Skin Sensitization No pkCSM

Minnow Toxicity (log mM) -0.875 pkCSM

Tetrahymena pyriformis

Toxicity (log ug/L)
-0.123 pkCSM

Experimental Protocols for In Silico Prediction
The following sections detail the methodologies employed by the SwissADME and pkCSM web

servers for the prediction of the ADMET properties of Shizukaol C.

SwissADME
The SwissADME web tool provides free access to a range of predictive models for

physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry

friendliness[2].

Input: The canonical SMILES string of Shizukaol C was submitted to the web server.

Physicochemical Properties: Molecular weight, LogP (Consensus LogP from multiple

methods including XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP), water solubility

(ESOL model), and topological polar surface area (TPSA) were calculated using established

algorithms.

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption and blood-brain barrier

(BBB) permeation are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition

predictions are based on support vector machine (SVM) models. P-glycoprotein substrate

prediction is also based on an SVM model.
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Drug-Likeness: The evaluation is performed based on five established rule-based filters:

Lipinski, Ghose, Veber, Egan, and Muegge.

Medicinal Chemistry: The presence of PAINS and Brenk structural alerts is checked by

substructure searching. The synthetic accessibility score is calculated based on a fragment-

based contribution method.

pkCSM
The pkCSM web server utilizes graph-based signatures to predict a wide range of

pharmacokinetic and toxicity properties[5].

Input: The canonical SMILES string of Shizukaol C was submitted to the web server.

Absorption: Human intestinal absorption is predicted as a percentage. Caco-2 permeability is

predicted as the logarithm of the apparent permeability coefficient (log Papp).

Distribution: The volume of distribution at steady state (VDss) and blood-brain barrier

permeability (logBB) are predicted using regression models.

Metabolism: Inhibition of CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) is predicted using

classification models.

Excretion: Total clearance is predicted in log(ml/min/kg). Renal OCT2 substrate prediction is

a classification model.

Toxicity: AMES toxicity, hERG I and II inhibition, hepatotoxicity, and skin sensitization are

predicted using classification models. Minnow and Tetrahymena pyriformis toxicity are

predicted using regression models.

Visualization of Workflows and Pathways
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of ADMET

properties as described in this guide.
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A simplified workflow for the in silico prediction of ADMET properties.

Putative Signaling Pathway Modulation
Based on the reported anti-inflammatory and anti-cancer activities of related shizukaol
compounds, a potential signaling pathway that Shizukaol C might modulate is the NF-κB

pathway. The following diagram illustrates a simplified representation of this pathway.
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A putative NF-κB signaling pathway potentially modulated by Shizukaol C.
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Discussion and Conclusion
The in silico ADMET profiling of Shizukaol C provides a valuable preliminary assessment of its

drug-like properties. The predictions from SwissADME and pkCSM suggest that while

Shizukaol C has good predicted intestinal absorption, it may face challenges related to its high

molecular weight, potential for P-glycoprotein efflux, and inhibition of key CYP450 enzymes.

The predicted hepatotoxicity and hERG II inhibition warrant further investigation in

experimental models.

The drug-likeness evaluation indicates that Shizukaol C deviates from some established rules

for oral bioavailability, which is not uncommon for natural products. The presence of a Brenk

alert suggests a potential for metabolic liabilities that may need to be addressed in future

medicinal chemistry efforts.

It is crucial to emphasize that in silico predictions are not a substitute for experimental

validation. However, they serve as a powerful tool to guide further studies, prioritize

compounds for synthesis and testing, and identify potential liabilities early in the drug discovery

process. The data and methodologies presented in this technical guide offer a foundational

understanding of the ADMET properties of Shizukaol C, enabling more informed decision-

making in the advancement of this and related natural products as potential therapeutic agents.

Further in vitro and in vivo studies are necessary to confirm these computational predictions

and to fully elucidate the pharmacological and toxicological profile of Shizukaol C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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